2-Chloro-5-hydroxynicotinic acid

概要

説明

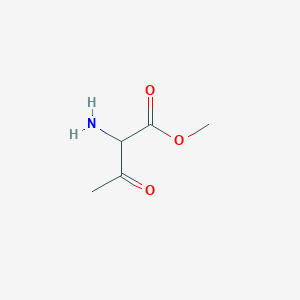

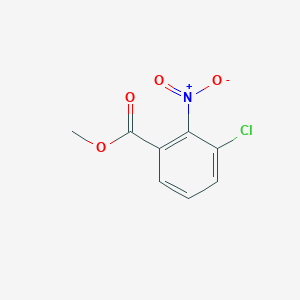

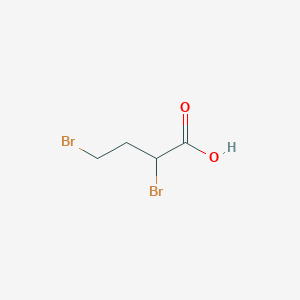

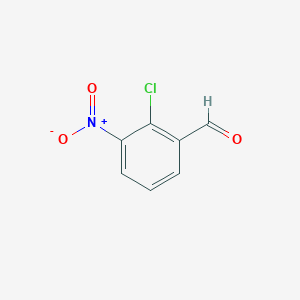

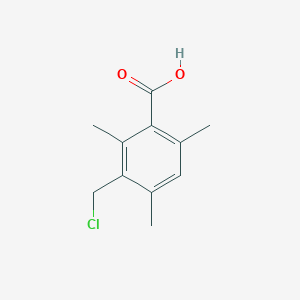

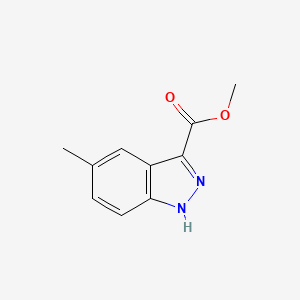

2-Chloro-5-hydroxynicotinic acid is a chemical compound with the molecular formula C6H4ClNO3 . It is a derivative of nicotinic acid, also known as niacin, which is a form of vitamin B3 .

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-hydroxynicotinic acid consists of a pyridine ring with a chlorine atom and a hydroxyl group attached at the 2nd and 5th positions, respectively . The average molecular mass is 173.554 Da .Physical And Chemical Properties Analysis

2-Chloro-5-hydroxynicotinic acid has a density of 1.6±0.1 g/cm3, a boiling point of 530.1±50.0 °C at 760 mmHg, and a flash point of 274.4±30.1 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond . Its polar surface area is 70 Å2 .科学的研究の応用

Biodegradation and Environmental Impact

2-Chloro-5-hydroxynicotinic acid has been studied for its biodegradation potential. A study conducted by Tibbles, Müller, and Lingens (1989) found that certain bacteria can use 5-chloro-2-hydroxynicotinic acid as their sole carbon and energy source. This study sheds light on the environmental impact of chlorinated aromatic compounds and their microbial degradation pathways. The research proposed a degradation pathway for these compounds, which has implications for environmental biotechnology and pollution control (Tibbles, Müller, & Lingens, 1989).

Chemical Synthesis and Structure Analysis

The compound has been involved in the synthesis of various chemical structures. For instance, Hong Gao (2012) synthesized triorganotin compounds using 5-chloro-6-hydroxynicotinic acid. The study provided detailed structural analysis through X-ray diffraction, offering insights into the molecular geometry of these compounds. This research is significant for understanding the properties and potential applications of organotin compounds in various fields, including materials science and organometallic chemistry (Hong Gao, 2012).

Crystallography and Material Science

Research into the crystal structures of compounds related to 2-chloro-5-hydroxynicotinic acid has been conducted to understand their physical properties and potential applications in material science. Santos et al. (2009) investigated the energetics and crystal structures of various hydroxynicotinic acids, including 5-chloro-6-hydroxynicotinic acid. This study used experimental and computational chemistry techniques, contributing to the knowledge of the structural properties of these compounds and their potential use in designing new materials (Santos et al., 2009).

Applications in Coordination Chemistry

The compound has also found applications in coordination chemistry, where it is used to synthesize various metal complexes. Zhang et al. (2011) conducted a study on the hydrothermal synthesis of a zinc(II) coordination polymer using 5-hydroxynicotinic acid. This research offers insights into the design of metal-organic frameworks (MOFs) and their potential applications in areas like catalysis, gas storage, and separation technologies (Zhang et al., 2011).

Safety and Hazards

The safety information for 2-Chloro-5-hydroxynicotinic acid indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

作用機序

Target of Action

It is known that niacin, also known as vitamin b3, acts as a precursor to nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

It is likely to be similar to that of niacin, which can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-5-hydroxynicotinic acid are likely to be those involving the nicotinamide coenzymes. These coenzymes are involved in many vital redox reactions catalyzed by dozens of different enzymes . The essential amino acid tryptophan in mammalian cells may partially serve as another source of NAD .

Result of Action

It is known that niacin plays a vital role in maintaining efficient cellular function . It has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Action Environment

It is known that pathophysiological situations and changes in enzyme activity may influence the need for different forms of niacin .

特性

IUPAC Name |

2-chloro-5-hydroxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-5-4(6(10)11)1-3(9)2-8-5/h1-2,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIASDFNVMJNDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514962 | |

| Record name | 2-Chloro-5-hydroxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-hydroxynicotinic acid | |

CAS RN |

42959-40-0 | |

| Record name | 2-Chloro-5-hydroxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-chloro-5-hydroxynicotinic acid in the synthesis of 2-[3′-(trifluoromethyl)anilino]-5-hydroxynicotinic acid?

A1: 2-chloro-5-hydroxynicotinic acid (9) serves as a key intermediate in one of the synthetic routes for producing 2-[3′-(trifluoromethyl)anilino]-5-hydroxynicotinic acid (2). The abstract describes a multi-step synthesis starting from 2-chloro-3-methyl-5-nitropyridine (3), ultimately leading to compound (9). This compound is then further reacted to obtain the final product, 2-[3′-(trifluoromethyl)anilino]-5-hydroxynicotinic acid (2) [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide](/img/structure/B1590529.png)